N,N,5-Trimethyl-1H-pyrazole-1-carboxamide
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Overview
Description
N,N,5-Trimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring with three methyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate carboxylating agent under controlled conditions. One common method involves the use of carbonyl diimidazole (CDI) as a carboxylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N,5-Trimethyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N,N,5-Trimethyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of N,N,5-Trimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylpyrazole: Similar structure but lacks the carboxamide group.
3,5-Dimethylpyrazole: Lacks one methyl group and the carboxamide group.
Pyrazole-1-carboxamide: Lacks the methyl groups.
Uniqueness
N,N,5-Trimethyl-1H-pyrazole-1-carboxamide is unique due to the presence of three methyl groups and a carboxamide functional group, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,5-trimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-6-4-5-8-10(6)7(11)9(2)3/h4-5H,1-3H3 |
InChI Key |
IVFWJWWJLUQMBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C(=O)N(C)C |
Origin of Product |
United States |
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